molecular formula C8H15NO2 B2401180 [(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol CAS No. 2138540-06-2

[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol

Cat. No.: B2401180
CAS No.: 2138540-06-2
M. Wt: 157.213
InChI Key: NXMFEOLLYNVLAQ-OCAPTIKFSA-N
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Description

[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[320]heptan-1-yl]methanol is a bicyclic compound that features a unique azabicyclo structure

Chemical Reactions Analysis

Types of Reactions

[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce alcohol derivatives .

Scientific Research Applications

[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound’s azabicyclo structure allows it to interact with enzymes and receptors in a stereospecific manner, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and azabicyclo groups. This combination of features makes it particularly valuable in stereoselective synthesis and as a precursor for various biologically active compounds .

Properties

IUPAC Name

[(1S,5R)-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-5-7-1-2-8(7,6-11)4-9-3-7/h9-11H,1-6H2/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMFEOLLYNVLAQ-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1(CNC2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@]1(CNC2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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